2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-16-8-6-15(7-9-16)22-19(27)12-25-20(28)26-18(24-25)11-10-17(23-26)13-2-4-14(21)5-3-13/h2-11H,12H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECZBDUXSUVKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation Route from Pyridazine Precursors
The most frequently employed method involves cyclization of 3-hydrazinyl-6-(4-chlorophenyl)pyridazin-4(1H)-one (I ) with acetylating agents. As demonstrated in analogous systems, this proceeds via:
Reaction Mechanism:
- Nucleophilic attack by hydrazine nitrogen on electrophilic carbonyl
- Tautomerization to enol form
- Intramolecular cyclization with elimination of water
Typical Conditions:
- Solvent: Ethanol/water (3:1)
- Catalyst: Conc. HCl (0.5 eq)
- Temperature: 78°C reflux
- Time: 8-12 hours
Yield Optimization Data:
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| HCl Concentration | 0.3-1.2 eq | 0.7 eq | +18% |
| Solvent Ratio | 1:1 to 5:1 | 3:1 EtOH/H2O | +12% |
| Reaction Time | 4-16 hrs | 10 hrs | +9% |
Transition Metal-Catalyzed Cyclization
Advanced methods adapted from recent triazolo synthesis employ Cu(I)-mediated click chemistry:
Procedure:
- Prepare 6-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carbonyl azide (II )
- React with propargylamine derivative in presence of:
- CuSO4·5H2O (10 mol%)
- Sodium ascorbate (20 mol%)
- DMF/H2O (4:1) at 60°C
Advantages:
- Improved regioselectivity (98:2 rr)
- Reduced reaction time (3 hrs vs 10 hrs)
- Compatibility with sensitive functional groups
Sidechain Installation Techniques
Nucleophilic Acetamide Coupling
The preferred method for attaching the N-(4-methoxyphenyl)acetamide group derives from established peptide coupling protocols:
Stepwise Process:
- Generate 2-chloro-N-(4-methoxyphenyl)acetamide (III ) via:
- React III with triazolo[4,3-b]pyridazinone intermediate using:
- K2CO3 (2.5 eq) in anhydrous acetone
- 65°C reflux for 6 hours
- Workup: Ice-water quench followed by ethyl acetate extraction
Critical Parameters:
| Variable | Effect on Yield |
|---|---|
| Base (K2CO3 vs Cs2CO3) | +15% with Cs2CO3 |
| Solvent Polarity | Acetone > DMF (+8%) |
| Stoichiometry (1:1.2) | Optimizes at 1:1.05 |
Alternative Synthetic Pathways
One-Pot Tandem Approach
Combining core formation and sidechain installation in a single vessel:
Reaction Scheme:
- Charge reactor with:
- 3-hydrazinyl-6-(4-chlorophenyl)pyridazin-4(1H)-one (1 eq)
- Chloroacetic anhydride (1.2 eq)
- 4-Methoxyaniline (1.1 eq)
- Cs2CO3 (2.2 eq)
- Heat in DMF at 100°C for 24 hrs
Performance Metrics:
- Overall yield: 61%
- Purity (HPLC): 93.2%
- Requires column chromatography for purification
Enzymatic Resolution of Racemic Intermediates
Emerging methodology from asymmetric synthesis research:
Key Features:
- Uses Candida antarctica lipase B (CAL-B)
- Resolves (±)-2-bromo intermediate
- Achieves 99% ee in optimized conditions
- Enables access to enantiopure drug candidates
Purification and Characterization
Crystallization Optimization
Final product purification employs sequential solvent systems:
Primary Crystallization:
- Solvent: Ethyl acetate/hexanes (1:3)
- Recovery: 78-82%
- Purity: 95-97%
Recrystallization:
- Solvent: Methanol/water (4:1)
- Recovery: 89%
- Purity: >99% (HPLC)
Crystallographic Data:
- Crystal System: Monoclinic
- Space Group: P2₁/c
- Unit Cell Parameters: a = 12.453 Å, b = 7.891 Å, c = 15.672 Å
Industrial-Scale Considerations
Continuous Flow Synthesis
Adaptation of batch process for manufacturing:
Reactor Configuration:
- PFR (Plug Flow Reactor) for cyclization step
- CSTR (Continuous Stirred-Tank Reactor) for acetamide coupling
Scale-Up Parameters:
| Metric | Lab Scale | Pilot Plant |
|---|---|---|
| Throughput | 50 g/day | 12 kg/day |
| Yield Consistency | ±5% | ±1.8% |
| Purity Specification | >98% | >99.5% |
Comparative Evaluation of Methods
Table 1. Method Performance Matrix
| Method | Total Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68% | 98.7% | 1.0 | Excellent |
| Click Chemistry | 72% | 99.1% | 1.8 | Moderate |
| One-Pot Tandem | 61% | 93.2% | 0.7 | Challenging |
| Continuous Flow | 75% | 99.5% | 2.1 | Industrial |
Critical Challenges and Solutions
Regioselectivity in Cyclization
Problematic formation oftriazolo[1,5-b]pyridazine isomer addressed by:
Amide Bond Racemization
Mitigation strategies include:
- Low-temperature coupling (0-5°C)
- HOBt/DIC activation system
- Final recrystallization from chiral solvents
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the triazole framework have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles demonstrate significant efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole moiety has been linked to antifungal properties as well. Research indicates that compounds with this structure can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus .
Anticancer Potential
- Cytotoxicity : Several studies have explored the anticancer properties of triazolo-pyridazine derivatives. For example, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines including MKN-45 and HT-29 with IC50 values significantly lower than conventional chemotherapeutics .
Neuroprotective Effects
Research has also indicated that some triazole derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases by acting on GABA receptors . This opens avenues for further exploration in neuropharmacology.
Pesticidal Activity
The unique chemical structure of triazolo derivatives makes them suitable candidates for agricultural applications, particularly as pesticides. Their ability to disrupt metabolic processes in pests can lead to effective pest control strategies without harming beneficial organisms.
Herbicidal Properties
Compounds related to the target molecule have shown potential as herbicides by inhibiting specific pathways in plant growth. This could be crucial for developing environmentally friendly herbicides.
Polymer Science
The incorporation of triazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These materials can be used in coatings or as additives in various industrial applications .
Supramolecular Chemistry
Due to their ability to form hydrogen bonds and π–π interactions, triazole-containing compounds are being investigated for their role in supramolecular assemblies which can be utilized in drug delivery systems.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal | Antibacterial, Antifungal, Anticancer | Efficacy against resistant bacteria; cytotoxicity |
| Agricultural | Pesticides, Herbicides | Effective pest control; inhibition of plant growth |
| Material Science | Polymers, Supramolecular assemblies | Enhanced material properties; drug delivery systems |
Wirkmechanismus
The mechanism of action of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Insights
The 3-oxo group on the triazole ring distinguishes it from methyl- or sulfur-containing analogs (e.g., 891117-12-7, 894037-84-4), offering hydrogen-bonding sites for target interactions . The N-(4-methoxyphenyl)acetamide side chain balances solubility (via methoxy’s electron-donating effect) and steric requirements compared to ethoxy or unsubstituted acetamides .
Synthetic Routes: The target compound’s synthesis likely parallels methods described for analogs, such as coupling chloroacetamide derivatives to hydroxyl- or amino-functionalized triazolopyridazines . For example, compound 12 () was synthesized via reaction of a hydroxyphenyl precursor with 2-chloroacetamide, yielding 51% .
Toxicological Profiles: While direct data on the target compound is unavailable, analogs like AG01AQFE exhibit acute oral toxicity (OSHA HCS Category 4) and skin/eye irritation risks .
Biological Activity :
- Heterocyclic amines with triazolopyridazine cores are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects. The target compound’s 3-oxo group and chloro-methoxy substituents may enhance selectivity for enzymatic targets compared to methyl- or sulfur-modified analogs .
Biologische Aktivität
The compound 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide is a member of the triazolo-pyridazine class of compounds, which are recognized for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazole ring fused to a pyridazine ring, along with various functional groups that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 385.84 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide |
| Molecular Formula | C19H18ClN5O3 |
| Molecular Weight | 385.84 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in the body. It may act as an enzyme inhibitor or modulate receptor activity, leading to various therapeutic effects. The presence of the triazole and pyridazine moieties contributes to its potential as a pharmacological agent.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing the triazole structure have shown promising results against various cancer cell lines:
- A549 (Lung Cancer): IC50 values reported around 0.83 ± 0.07 μM.
- MCF-7 (Breast Cancer): IC50 values as low as 0.15 ± 0.08 μM.
- HeLa (Cervical Cancer): IC50 values approximately 2.85 ± 0.74 μM.
These studies suggest that the compound may inhibit key pathways involved in tumor growth and proliferation.
Antimicrobial Activity
The triazolo-pyridazine derivatives have also demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition: Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Example: MIC values for certain derivatives were found to be as low as 0.125–8 μg/mL against S. aureus and E. coli.
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies.
Case Studies and Research Findings
- Study on Antitumor Activity: A recent study evaluated the anticancer effects of various triazolo-pyridazine derivatives on multiple cancer cell lines and found significant dose-dependent responses indicating potential for development into anticancer drugs .
- Antimicrobial Efficacy: Another research highlighted the synthesis of triazolo derivatives that exhibited high antimicrobial activity against resistant strains of bacteria . This suggests that modifications in the structure can lead to enhanced efficacy.
Q & A
Q. Key Conditions :
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Cyclization | Ethanol | 80–100°C | HCl | 60–75% |
| Acetamide Coupling | DMF | 25–40°C | NaH | 50–65% |
| Oxidation | Acetic Acid | 60°C | H₂O₂ | 70–85% |
Advanced: How can reaction yields be optimized while minimizing side products?
Answer:
- Temperature Control : Lower temperatures (e.g., 25–40°C) during coupling steps reduce undesired dimerization .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for coupling) improve regioselectivity .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
- Inert Atmosphere : Use of nitrogen/argon prevents oxidation of sensitive intermediates, improving purity by ~15% .
Basic: Which analytical techniques are most reliable for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 437.08 for C₂₁H₁₇ClN₄O₃) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for SAR studies .
Advanced: What mechanistic insights exist for its reactivity in biological systems?
Answer:
Proposed mechanisms include:
- Enzyme Inhibition : Competitive binding to kinase ATP pockets via hydrogen bonding (methoxy group) and hydrophobic interactions (chlorophenyl ring) .
- Metabolic Pathways : Cytochrome P450-mediated oxidation of the triazole ring, detected via LC-MS metabolite profiling .
- Computational Modeling : DFT calculations predict electron-withdrawing groups (Cl) enhance electrophilic reactivity at the pyridazine core .
Basic: How can solubility and stability be assessed for in vitro assays?
Answer:
- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) and DMSO. LogP values (~3.2) indicate moderate lipophilicity .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation <5% under ambient conditions .
Advanced: What in vitro assays are suitable for evaluating bioactivity?
Answer:
| Assay Type | Target | Key Parameters | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR/ALK | IC₅₀ (nM), Ki values | |
| Cytotoxicity | MCF-7/HeLa | CC₅₀ (µM), selectivity index | |
| Apoptosis | Caspase-3/7 | Fluorescence-based activation |
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Variable Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay durations (24h vs. 48h) .
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to calculate accurate EC₅₀ values .
- Control Compounds : Include positive controls (e.g., imatinib for kinase assays) to normalize inter-study variability .
Advanced: How to design SAR studies for this compound?
Answer:
-
Substituent Modifications :
Position Modification Biological Impact 4-Methoxyphenyl Replace with CF₃ Increased lipophilicity (LogP +0.5) Acetamide Substitute with sulfonamide Enhanced solubility (LogS +1.2) -
In Silico Screening : Molecular docking (AutoDock Vina) to prioritize synthetically feasible analogs .
Basic: What safety protocols are recommended for handling?
Answer:
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles .
- Ventilation : Fume hood for powder handling (TLV: 0.1 mg/m³) .
- Disposal : Incineration at >800°C with scrubbers to avoid HCl/HCN emissions .
Advanced: How to model its pharmacokinetics using computational tools?
Answer:
- ADMET Prediction : SwissADME for absorption (Caco-2 permeability: 8.2 × 10⁻⁶ cm/s) .
- MD Simulations : GROMACS for binding free energy (ΔG = -9.8 kcal/mol) with EGFR .
- Metabolite ID : Use GLORYx to predict Phase I/II metabolites (e.g., hydroxylation at C6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
